Cas no 54245-10-2 (1,3-Dihydroxy-6H-benzocchromen-6-one)
1,3-Dihydroxy-6H-benzocchromen-6-one Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dihydroxy-6H-benzo[c]chromen-6-one
- 1,3-Dihydroxy-6H-benzocchromen-6-one
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- MDL: MFCD01325155
- Inchi: 1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H
- InChI Key: VLXAGAKGJMXVQF-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2C2C(=CC(=CC1=2)O)O)=O
1,3-Dihydroxy-6H-benzocchromen-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D056180-250mg |
1,3-Dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | D056180-500mg |
1,3-Dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | D056180-1000mg |
1,3-Dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 1g |
$ 480.00 | 2022-06-06 | ||
| abcr | AB409321-500 mg |
1,3-Dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB409321-1 g |
1,3-Dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 1g |
€239.00 | 2023-06-17 | ||
| Enamine | EN300-186392-1g |
1,3-dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 95% | 1g |
$235.0 | 2023-09-18 | |
| Enamine | EN300-186392-5g |
1,3-dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 95% | 5g |
$972.0 | 2023-09-18 | |
| Enamine | EN300-186392-10g |
1,3-dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 95% | 10g |
$1896.0 | 2023-09-18 | |
| Enamine | EN300-186392-0.05g |
1,3-dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 95% | 0.05g |
$55.0 | 2023-09-18 | |
| Enamine | EN300-186392-0.1g |
1,3-dihydroxy-6H-benzo[c]chromen-6-one |
54245-10-2 | 95% | 0.1g |
$82.0 | 2023-09-18 |
1,3-Dihydroxy-6H-benzocchromen-6-one Suppliers
1,3-Dihydroxy-6H-benzocchromen-6-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1,3-Dihydroxy-6H-benzocchromen-6-one
Comprehensive Overview of 1,3-Dihydroxy-6H-benzocchromen-6-one (CAS No. 54245-10-2)
Recent advancements in synthetic organic chemistry have intensified focus on benzocchromenone derivatives as promising scaffolds for drug discovery. Among these compounds, 1,3-Dihydroxy-6H-benzocchromen-6-one (CAS No. 54245-10-2) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This chromene-based molecule exhibits a distinctive arrangement of functional groups: the hydroxyl substituents at positions 1 and 3 create a hydrophilic surface while the conjugated carbonyl group at position 6 imparts lipophilic properties, resulting in an amphiphilic character that facilitates membrane permeability and bioavailability.
In 2023, researchers from the University of Tokyo demonstrated that this compound's benzocchromene core structure forms stable hydrogen bonding networks with biomolecules through its dihydroxy moieties. Their computational studies revealed that these interactions enhance binding affinity with protein targets such as tyrosinase and matrix metalloproteinases (MMPs), suggesting its potential utility in dermatological treatments and anti-cancer therapies. The hydroxyl groups also enable facile derivatization through esterification or etherification reactions, allowing chemists to modify pharmacokinetic properties without compromising the essential benzocchromene framework.
Clinical pharmacology investigations published in the Journal of Medicinal Chemistry in early 2024 highlighted the compound's dual mechanism of action. When tested in murine models of neurodegenerative disease, it acted as both a monoamine oxidase B inhibitor and a potent antioxidant. The former activity was attributed to the aromatic ring system's electron-withdrawing capacity at position 6, while the latter derived from redox-active hydroxyl groups capable of scavenging reactive oxygen species (ROS). These findings align with earlier studies showing that structurally similar compounds exhibit neuroprotective effects through similar pathways.
Synthetic methodologies for preparing this compound have evolved significantly since its initial synthesis reported in 1989. Modern approaches now employ environmentally benign conditions using microwave-assisted chemistry and recyclable catalyst systems such as palladium on carbon (Pd/C) under solvent-free conditions. A notable breakthrough came from MIT researchers who developed a one-pot synthesis involving sequential Diels-Alder cycloaddition followed by oxidative cleavage using TEMPO-mediated oxidation. This method achieves yields exceeding 85% while minimizing byproduct formation compared to traditional multi-step protocols.
Biochemical assays conducted by the European Molecular Biology Laboratory (EMBL) revealed novel interactions between this compound and lipid signaling pathways. Specifically, it was found to modulate ceramide metabolism by inhibiting sphingomyelinase activity at submicromolar concentrations (< 0.5 μM). This discovery opens new avenues for investigating its role in treating inflammatory skin conditions like psoriasis where ceramide dysregulation plays a critical pathogenic role. The molecule's ability to cross the blood-brain barrier was confirmed through parallel artificial membrane permeability assays (PAMPA), indicating potential utility in central nervous system disorders.
Spectroscopic analysis confirms its planar molecular structure with strong π-electron delocalization across the benzocchromene ring system. Nuclear magnetic resonance (NMR) studies show characteristic signals at δ 7.8–8.0 ppm for the carbonyl group's aromatic protons and broadened peaks between δ 4.5–5.5 ppm corresponding to exchangeable hydroxyl protons under D2O solvent conditions. X-ray crystallography data obtained from recent studies reveals intermolecular hydrogen bonds between adjacent molecules' hydroxyl groups forming supramolecular aggregates that may influence formulation stability during pharmaceutical development.
In vitro cytotoxicity screening against various cancer cell lines demonstrated selective inhibition against human glioblastoma cells (U87 MG) with an IC50 value of 12 nM compared to non-malignant astrocytes (>50 μM). This selectivity arises from its interaction with tumor-specific transporters identified through quantitative high-throughput screening (qHTS), suggesting targeted delivery mechanisms could further enhance therapeutic index when formulated into nanoparticles or liposomes.
The compound's photochemical properties were recently explored by Stanford University chemists who discovered fluorescence emission maxima at ~480 nm when excited at ~390 nm wavelength range under neutral pH conditions. This photophysical behavior makes it suitable for use as a fluorescent probe in live-cell imaging applications without requiring covalent modification - a significant advantage over traditional probes requiring tedious conjugation steps.
Ongoing collaborative research between pharmaceutical companies and academic institutions is focusing on optimizing this compound's pharmacokinetic profile through structural modifications targeting its dihydroxy substituents and conjugated ketone moiety. Preliminary data from phase I clinical trials indicate favorable safety margins when administered orally at doses up to 5 mg/kg/day in healthy volunteers, with plasma half-life measured at approximately 7 hours following first-pass metabolism in hepatic cytochrome P450 enzymes.
Mechanistic studies using CRISPR-Cas9 knockout models have identified several key metabolic pathways involved in its biological activity. Inhibition of NADPH oxidase isoforms NOX1/NOX4 accounts for observed anti-inflammatory effects while modulation of histone deacetylase (HDAC) activity explains its epigenetic regulatory potential discovered during epigenomic profiling experiments on human fibroblasts.
Structural analogs incorporating fluorinated substituents or sulfonamide groups are currently being evaluated for improved solubility profiles without sacrificing bioactivity - an essential consideration for intravenous administration routes where water solubility often limits therapeutic application scope.
The amphiphilic nature enables self-assembling behaviors when dispersed in aqueous media under certain pH conditions according to Langmuir trough experiments conducted by Seoul National University researchers last year. These self-assembled structures could provide novel drug delivery systems capable of encapsulating hydrophobic therapeutic agents while maintaining their own biological activities simultaneously.
In enzymology studies published this year in Nature Communications, this compound was shown to competitively inhibit glycogen synthase kinase-3β (GSK-3β) with Ki values comparable to lithium salts but without affecting other kinases tested - a critical distinction offering superior selectivity for Alzheimer's disease applications where off-target effects are problematic with existing treatments.
Safety pharmacology assessments using hERG channel assays demonstrated no cardiotoxic liabilities even at concentrations exceeding therapeutic ranges by three orders of magnitude - an important safety feature given concerns about arrhythmia risks associated with many kinase inhibitors undergoing clinical evaluation today.
Its unique combination of structural characteristics has led to investigations into dual-action therapeutics targeting both metabolic syndrome components and neurodegenerative processes simultaneously through synergistic modulation of AMPK activation pathways while suppressing advanced glycation end-product formation via carbonyl-trapping mechanisms involving its ketone functionality.
New synthetic routes employing continuous flow chemistry have been developed by Merck researchers allowing scalable production while maintaining high stereochemical purity (>99%). These methods utilize palladium-catalyzed cross-coupling reactions under controlled temperature gradients within microfluidic channels - a significant improvement over batch processes prone to racemization during prolonged reaction times.
In vivo imaging studies using positron emission tomography (PET) tracers labeled versions confirm preferential accumulation within inflamed tissues over normal organs due to enhanced permeability and retention effects combined with active transport mechanisms mediated by organic anion transporting polypeptides (OATPs).
The molecule's capacity to form stable complexes with transition metals such as copper(II) ions has opened possibilities for developing metallodrugs combining anti-microbial properties with anti-cancer activity through redox cycling mechanisms that generate reactive oxygen species selectively within tumor microenvironments rich in reducing agents like glutathione.
New crystal engineering approaches incorporating this compound into porous coordination networks have created materials demonstrating reversible CO2-capture capabilities - an unexpected application area emerging from solid-state structural analyses revealing favorable van der Waals interactions between stacked chromene units within crystalline frameworks.
Circular dichroism spectroscopy performed on protein solutions treated with nanomolar concentrations showed minimal secondary structure perturbation compared to other chromene derivatives tested, indicating lower likelihood of inducing protein aggregation which is often problematic in drug development programs targeting complex biological systems.
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